Benzyl 5-bromopentanoate

Description

BenchChem offers high-quality Benzyl 5-bromopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 5-bromopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

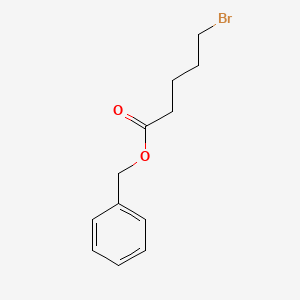

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 5-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVNRVBVQXAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340175 | |

| Record name | Benzyl 5-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60343-28-4 | |

| Record name | Benzyl 5-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Benzyl 5-bromopentanoate: Structure, Synthesis, and Application in Drug Development

This guide provides a comprehensive technical overview of benzyl 5-bromopentanoate, a bifunctional organic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its core characteristics, provide a detailed and validated synthetic protocol, and explore its strategic application as a key intermediate in the synthesis of complex pharmaceutical agents.

Core Concepts: Structure and Nomenclature

Benzyl 5-bromopentanoate is a chemical entity that combines two highly useful functional groups within a single molecule: a benzyl ester and a primary alkyl bromide. This dual reactivity makes it a versatile building block for introducing a protected carboxylic acid and a five-carbon electrophilic chain in a single synthetic step.

The structure consists of a pentanoic acid backbone where the carboxylic acid proton is replaced by a benzyl group (-CH₂C₆H₅), and the hydrogen at the C5 position is substituted with a bromine atom.

IUPAC Name: benzyl 5-bromopentanoate[1]

Chemical Structure:

Caption: 2D Structure of Benzyl 5-bromopentanoate

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | benzyl 5-bromopentanoate | |

| CAS Number | 60343-28-4 | [2] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [2] |

| Molecular Weight | 271.15 g/mol | [2] |

| Boiling Point | Data not available. (For comparison, Ethyl 5-bromovalerate: 104-109 °C at 12 mmHg) | [3] |

| Density | Data not available. (For comparison, Ethyl 5-bromovalerate: 1.321 g/mL at 25 °C) | [3] |

| SMILES | C1=CC=C(C=C1)COC(=O)CCCCBr | |

| InChIKey | NFIVNRVBVQXAAY-UHFFFAOYSA-N |

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and industrially scalable method for preparing benzyl 5-bromopentanoate is through the Fischer-Speier esterification of 5-bromopentanoic acid with benzyl alcohol. This acid-catalyzed condensation is a reversible reaction, and therefore, experimental conditions must be chosen to drive the equilibrium toward the product.

Mechanistic Rationale

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[4] The nucleophilic oxygen of benzyl alcohol then attacks this activated carbon. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. To ensure a high yield, the water by-product must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Benzyl 5-bromopentanoate.

Detailed Step-by-Step Methodology

Materials:

-

5-bromopentanoic acid

-

Benzyl alcohol (reagent grade)

-

Toluene (dried)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopentanoic acid (e.g., 18.1 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol, 1.2 equivalents), and 100 mL of toluene.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~0.005 mol, 0.05 equivalents).

-

Reflux: Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to a steady reflux using a heating mantle.

-

Monitoring: The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water azeotropically distills from the mixture (approximately 1.8 mL of water for a 0.1 mol scale).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the toluene solution to a 500 mL separatory funnel.

-

Neutralization: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (Caution: CO₂ evolution), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield benzyl 5-bromopentanoate as a clear liquid.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the final product, which should be consistent with the expected structure. The purity can be assessed by GC-MS.

Application in Drug Development: Synthesis of ACE Inhibitors

Benzyl 5-bromopentanoate is an exemplary bifunctional intermediate whose utility is prominently demonstrated in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs vital for managing hypertension and heart failure.[5][6] A key example is its role as a precursor building block in the synthesis of drugs like Perindopril.

Strategic Rationale in Synthesis

In complex syntheses, such as that of Perindopril, the benzyl ester of the intermediate serves as a robust protecting group for a carboxylic acid functionality.[7][8][9] It is stable to a wide range of reaction conditions but can be selectively removed under mild conditions in the final steps of the synthesis via catalytic hydrogenation (e.g., H₂/Pd-C).[7] Simultaneously, the terminal alkyl bromide provides a reactive electrophilic site for nucleophilic substitution, allowing for the crucial C-N bond formation that builds the core of the target drug molecule.

A closely related analogue, ethyl 2-bromovalerate, is explicitly used in a patented synthesis where it is condensed with benzyl-S-alaninate to form a key intermediate for Perindopril.[10] The logic is identical: the bromo-alkanoate chain alkylates an amine, and the ester group is carried through the synthesis for later modification or deprotection.

Logical Relationship in ACE Inhibitor Synthesis

Caption: Synthetic logic for the use of Benzyl 5-bromopentanoate in drug synthesis.

This strategic use of a bifunctional reagent simplifies complex molecular assembly by installing multiple key features in a single, efficient step, thereby improving overall yield and reducing the number of synthetic operations required.

Conclusion

Benzyl 5-bromopentanoate is a highly valuable synthetic intermediate, characterized by its dual functionality as a benzyl-protected carboxylic acid and an alkylating agent. Its straightforward synthesis via Fischer esterification makes it an accessible and scalable resource. As demonstrated by its role in the synthetic strategy for ACE inhibitors like Perindopril, this compound provides a powerful tool for medicinal chemists and drug development professionals, enabling the efficient construction of complex, biologically active molecules.

References

-

MDPI. Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. [Link]

-

PubChem, National Center for Biotechnology Information. Benzyl 5-hydroxypentanoate. [Link]

-

PubChem, National Center for Biotechnology Information. Benzyl 5-bromopentanoate. [Link]

-

PubChem, National Center for Biotechnology Information. Benzyl 5-bromopentanoate | C12H15BrO2 | CID 562251. [Link]

- Google Patents. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.

-

Quick Company. Process For Industrially Viable Preparation Of Perindopril. [Link]

-

SciELO. Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. [Link]

-

ResearchGate. Enalapril: Synthesis and properties. [Link]

- Google Patents. EP1380591A1 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.

-

PubMed, National Center for Biotechnology Information. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). [Link]

-

ChemBK. ethyl 5-bromopentanoate. [Link]

-

EPO. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. [Link]

-

ResearchGate. Reaction mechanism of acid catalyzed esterification of carboxylic acid and alcohol. [Link]

-

EPO. Process for the preparation of perindopril and salts thereof - Patent 1864973. [Link]

Sources

- 1. Benzyl 5-bromopentanoate | C12H15BrO2 | CID 562251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60343-28-4|Benzyl 5-bromopentanoate|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 8. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 10. Process For Industrially Viable Preparation Of Perindopril [quickcompany.in]

An In-Depth Technical Guide to the Spectral Analysis of Benzyl 5-bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for benzyl 5-bromopentanoate, a valuable bifunctional molecule often utilized in the synthesis of more complex chemical entities. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectral features and the experimental considerations necessary for acquiring high-fidelity data.

Introduction: The Chemical Significance of Benzyl 5-bromopentanoate

Benzyl 5-bromopentanoate (C₁₂H₁₅BrO₂) is a versatile building block in organic synthesis.[1] Its structure incorporates a benzyl ester, which can serve as a protecting group for the carboxylic acid or as a synthetic handle for further transformations, and a terminal alkyl bromide, a reactive site amenable to a wide array of nucleophilic substitution reactions. This dual functionality makes it a key intermediate in the construction of diverse molecular architectures, from pharmaceuticals to materials science.

The unambiguous identification and characterization of benzyl 5-bromopentanoate are critical to ensure the integrity of subsequent synthetic steps. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed and complementary picture of its molecular structure. This guide will dissect the spectral data, providing a framework for researchers to confidently identify and assess the purity of this important compound.

Synthesis of Benzyl 5-bromopentanoate: A Methodological Overview

A common and effective method for the synthesis of benzyl 5-bromopentanoate is the esterification of 5-bromopentanoic acid with benzyl alcohol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product. Another approach involves the reaction of 5-bromopentanoyl chloride with benzyl alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

The choice of synthetic route can influence the impurity profile of the final product. For instance, incomplete reaction can leave residual starting materials, while side reactions might introduce byproducts. Therefore, a thorough spectral analysis is not just for structural confirmation but also for quality assurance.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation: A well-prepared sample is the cornerstone of high-quality NMR data.

-

Analyte Preparation: Accurately weigh approximately 10-20 mg of benzyl 5-bromopentanoate.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

Data Acquisition: The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

The choice of the number of scans is a balance between achieving an adequate signal-to-noise ratio and the experimental time, particularly for the less sensitive ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of benzyl 5-bromopentanoate provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl 5-bromopentanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.12 | s | 2H | -O-CH₂ -Ph |

| ~3.41 | t | 2H | Br-CH₂ - |

| ~2.40 | t | 2H | -C(=O)-CH₂ - |

| ~1.93 | m | 2H | Br-CH₂-CH₂ - |

| ~1.81 | m | 2H | -C(=O)-CH₂-CH₂ - |

Analysis:

-

Aromatic Protons (δ ~7.35 ppm): The multiplet in the aromatic region corresponds to the five protons of the benzyl group's phenyl ring. The overlapping signals are a result of the similar electronic environments of these protons.

-

Benzylic Protons (δ ~5.12 ppm): The singlet at approximately 5.12 ppm is characteristic of the two benzylic protons (-O-CH₂-Ph). The singlet nature of this peak indicates the absence of adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

-

Methylene Protons adjacent to Bromine (δ ~3.41 ppm): The triplet at around 3.41 ppm is assigned to the two protons on the carbon directly attached to the bromine atom. The triplet splitting pattern (J ≈ 6.8 Hz) arises from the coupling with the two adjacent methylene protons. The electronegative bromine atom causes a significant downfield shift.

-

Methylene Protons adjacent to the Carbonyl Group (δ ~2.40 ppm): The triplet at approximately 2.40 ppm corresponds to the two protons on the carbon alpha to the ester carbonyl group. The triplet splitting (J ≈ 7.2 Hz) is due to coupling with the neighboring methylene protons. The electron-withdrawing nature of the carbonyl group results in a downfield shift.

-

Methylene Protons (δ ~1.93 and ~1.81 ppm): The two multiplets in the upfield region are assigned to the remaining two methylene groups in the pentanoate chain. The complexity of these signals is due to coupling with the protons on both adjacent methylene groups.

Figure 1: Molecular Structure of Benzyl 5-bromopentanoate

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for Benzyl 5-bromopentanoate [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C =O |

| ~136.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~128.0 | Ar-C H |

| ~66.2 | -O-C H₂-Ph |

| ~33.8 | Br-C H₂- |

| ~33.0 | -C(=O)-C H₂- |

| ~31.9 | Br-CH₂-C H₂- |

| ~23.8 | -C(=O)-CH₂-C H₂- |

Analysis:

-

Carbonyl Carbon (δ ~172.5 ppm): The signal furthest downfield corresponds to the ester carbonyl carbon, which is significantly deshielded by the two adjacent oxygen atoms.

-

Aromatic Carbons (δ ~128.0-136.0 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbon (attached to the benzylic CH₂) appears at ~136.0 ppm, while the protonated carbons appear in the range of ~128.0-128.5 ppm.

-

Benzylic Carbon (δ ~66.2 ppm): The signal for the benzylic carbon is found at approximately 66.2 ppm, shifted downfield due to the attached oxygen atom.

-

Aliphatic Carbons (δ ~23.8-33.8 ppm): The four methylene carbons of the pentanoate chain appear in the upfield region. The carbon attached to the bromine atom is the most downfield of this group (~33.8 ppm) due to the electronegativity of bromine. The carbon alpha to the carbonyl is also shifted downfield (~33.0 ppm). The remaining two methylene carbons appear at ~31.9 and ~23.8 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid sample like benzyl 5-bromopentanoate, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of benzyl 5-bromopentanoate directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

The causality behind choosing ATR lies in its simplicity and the ability to analyze neat liquids without the need for preparing thin films or solutions, which can be time-consuming and introduce solvent-related artifacts.

IR Spectral Data and Interpretation

The IR spectrum of benzyl 5-bromopentanoate is dominated by absorptions characteristic of the ester functional group and the aromatic ring.

Table 3: Key IR Absorption Bands for Benzyl 5-bromopentanoate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong, Sharp | C=O (ester) stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1170 | Strong | C-O (ester) stretch |

| ~750 & ~695 | Strong | Aromatic C-H bend (out-of-plane) |

| ~650 | Medium | C-Br stretch |

Analysis:

-

C=O Stretch (~1735 cm⁻¹): The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption around 1735 cm⁻¹, which is characteristic of the carbonyl stretch of a saturated ester.

-

C-H Stretches (~3030 and ~2950 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H stretching vibrations in sp²-hybridized carbons (aromatic), while the bands just below 3000 cm⁻¹ are due to C-H stretches in sp³-hybridized carbons (aliphatic).

-

C-O Stretches (~1250 and ~1170 cm⁻¹): The strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1170 cm⁻¹, are attributed to the C-O stretching vibrations of the ester group.

-

Aromatic C-H Bends (~750 and ~695 cm⁻¹): The strong bands in the 690-900 cm⁻¹ region are characteristic of out-of-plane C-H bending vibrations of the aromatic ring. The specific positions can sometimes give clues about the substitution pattern.

-

C-Br Stretch (~650 cm⁻¹): The absorption in the lower frequency region is consistent with the C-Br stretching vibration.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like benzyl 5-bromopentanoate. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of benzyl 5-bromopentanoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Injector Temperature: Typically set to 250 °C.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 400.

-

The choice of EI at 70 eV is crucial for generating a library-searchable mass spectrum, as this is the standard energy used for creating mass spectral libraries like the NIST database.

Mass Spectral Data and Interpretation

The mass spectrum of benzyl 5-bromopentanoate will show a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Key Fragments in the Mass Spectrum of Benzyl 5-bromopentanoate [1]

| m/z | Proposed Fragment |

| 270/272 | [M]⁺ (Molecular ion) |

| 191 | [M - Br]⁺ |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 55 | [C₄H₇]⁺ |

Analysis:

-

Molecular Ion ([M]⁺, m/z 270/272): The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

-

Loss of Bromine ([M - Br]⁺, m/z 191): A significant fragment at m/z 191 results from the loss of a bromine radical from the molecular ion.

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): A very common and often the base peak in the mass spectra of benzyl-containing compounds is the tropylium ion at m/z 91. This stable carbocation is formed by the cleavage of the benzylic C-O bond.

-

Benzyl Alcohol Radical Cation ([C₇H₈O]⁺, m/z 108): McLafferty rearrangement can lead to the formation of a fragment corresponding to the benzyl alcohol radical cation.

-

Alkyl Fragments (e.g., m/z 55): Fragmentation of the pentanoate chain can lead to various alkyl fragment ions.

Figure 2: Key Fragmentation Pathways of Benzyl 5-bromopentanoate

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a robust and self-validating confirmation of the structure of benzyl 5-bromopentanoate. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester and alkyl halide functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectral guide serves as an essential resource for researchers, enabling confident identification, purity assessment, and utilization of this important synthetic intermediate in their scientific endeavors.

References

-

PubChem. Benzyl 5-bromopentanoate. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). Benzyl 5-bromopentanoate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (A specific link for the compound was not available, but the database can be searched for this information). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Benzyl 5-bromopentanoate from 5-bromopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzyl 5-bromopentanoate, a valuable bifunctional molecule often utilized as a building block in the development of more complex chemical entities, including pharmaceutical intermediates. The primary focus will be on the direct esterification of 5-bromopentanoic acid with benzyl alcohol, a robust and widely applicable method.

Introduction and Significance

Benzyl 5-bromopentanoate possesses two key reactive sites: an ester and an alkyl bromide. This dual functionality makes it a versatile synthon in organic chemistry. The benzyl ester group can serve as a protecting group for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions. The terminal bromide allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the extension of the carbon chain. This strategic combination of reactivity makes benzyl 5-bromopentanoate a key intermediate in the synthesis of a range of target molecules.

The Core Chemistry: Fischer-Speier Esterification

The synthesis of benzyl 5-bromopentanoate from 5-bromopentanoic acid and benzyl alcohol is typically achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2]

Reaction Mechanism

The Fischer esterification is a reversible process, and its mechanism involves several key steps.[1][3][4] Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the desired ester product.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the protonated alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer converts a poor leaving group (-OH) into a good leaving group (H₂O).

-

Elimination of Water: The lone pair on one of the hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, the reaction is often carried out with an excess of one of the reactants (typically the alcohol) or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[5]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of benzyl 5-bromopentanoate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Bromopentanoic acid | C₅H₉BrO₂ | 181.03 | 10.0 g | 0.055 | Starting material |

| Benzyl alcohol | C₇H₈O | 108.14 | 23.9 mL (25.0 g) | 0.231 | Reagent and solvent |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 1.05 g | 0.0055 | Catalyst |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | Solvent for azeotropic removal of water |

| Saturated sodium bicarbonate solution | NaHCO₃ (aq) | - | ~100 mL | - | For work-up |

| Brine (saturated NaCl solution) | NaCl (aq) | - | ~50 mL | - | For work-up |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent |

| Diethyl ether or Ethyl acetate | - | - | ~200 mL | - | Extraction solvent |

Reaction Setup and Procedure

Sources

A-Z of Benzyl 5-bromopentanoate: The Quintessential Bifunctional Linker in Modern Synthesis

Abstract

Benzyl 5-bromopentanoate is a cornerstone bifunctional molecule, indispensable in the strategic assembly of complex chemical architectures. Its unique structure, featuring a benzyl-protected carboxylic acid and a primary alkyl bromide, offers a dual-handle approach for sequential, orthogonal chemical modifications. This guide provides an in-depth exploration of its synthesis, core reactivity, and pivotal applications, particularly in the realm of drug discovery and development. We will delve into the mechanistic rationale behind its preparation and use, present validated experimental protocols, and highlight its role in constructing sophisticated molecular systems like Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers and drug development professionals seeking to leverage this versatile building block for advanced synthetic challenges.

Introduction: The Strategic Value of a Dual-Functionality Molecule

In the intricate field of organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is paramount. Bifunctional building blocks, which possess two distinct reactive centers, are of immense strategic value. They allow for the controlled, stepwise introduction of different molecular fragments, thereby streamlining the construction of complex target molecules. Benzyl 5-bromopentanoate (also known as benzyl 5-bromovalerate) epitomizes this class of reagents.

Its structure is deceptively simple, yet remarkably powerful:

-

An Electrophilic Alkyl Halide: The primary bromo group at the 5-position serves as a classic electrophilic site, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a wide array of nucleophiles, such as amines, phenols, thiols, and carbanions, effectively introducing a five-carbon aliphatic spacer.

-

A Protected Carboxylic Acid: The carboxylic acid is masked as a benzyl ester. This protecting group is robust enough to withstand a variety of reaction conditions used to modify the alkyl bromide terminus. Crucially, it can be selectively removed under mild catalytic hydrogenolysis conditions, revealing the free carboxylic acid for subsequent transformations (e.g., amide bond formation).[1][2]

This orthogonal reactivity makes Benzyl 5-bromopentanoate a premier choice for synthesizing molecular linkers, which are critical components in many advanced therapeutic modalities, including antibody-drug conjugates (ADCs) and PROTACs.[3][4]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of Benzyl 5-bromopentanoate

| Property | Value | Source |

| CAS Number | 60343-28-4 | [5][6] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [5][6] |

| Molecular Weight | 271.15 g/mol | [5][6] |

| Appearance | Liquid (typical) | |

| Purity | Typically >95% | [5] |

| Storage | Sealed in dry, Room Temperature | [5][7] |

Safety & Handling:

Benzyl 5-bromopentanoate is associated with standard hazards for alkylating agents.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis of Benzyl 5-bromopentanoate: The Fischer Esterification Approach

The most common and economically viable method for preparing benzyl 5-bromopentanoate is the Fischer esterification of 5-bromopentanoic acid with benzyl alcohol.[8] This is a classic acid-catalyzed condensation reaction.

Mechanistic Rationale

The Fischer esterification is a reversible process.[9][10] To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by:

-

Acid Catalysis: A strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid.[11] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol.[11]

-

Water Removal: The reaction produces one equivalent of water as a byproduct.[10] Continuous removal of this water from the reaction mixture is essential to prevent the reverse reaction (ester hydrolysis) and drive the equilibrium to completion, in accordance with Le Châtelier's principle. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Benzyl 5-bromopentanoate.

Detailed Experimental Protocol: Synthesis

Materials:

-

5-Bromopentanoic acid (1.0 eq)[13]

-

Benzyl alcohol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)[12]

-

Toluene (approx. 2 mL per mmol of carboxylic acid)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography (if needed)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 5-bromopentanoic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.[12]

-

Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-12 hours).

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Workup (Quenching & Washing): Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.[12]

-

Purification: The crude product is typically a pale yellow oil. It can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product with high purity.

Core Reactivity and Synthetic Applications

The synthetic utility of benzyl 5-bromopentanoate stems from its two distinct reactive sites, which can be addressed in a controlled sequence.

Step 1: Nucleophilic Substitution at the C5 Position

The primary alkyl bromide is an excellent electrophile for SN2 reactions. A diverse range of nucleophiles can be used to displace the bromide, forming a new carbon-nucleophile bond and installing the desired molecular fragment at the end of the five-carbon chain.

General Reaction: Nu:⁻ + Br-(CH₂)₄-COOBn → Nu-(CH₂)₄-COOBn + Br⁻

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu:⁻) | Reagent Example | Product Type | Application Area |

| Amine | Aniline, Piperidine | Secondary/Tertiary Amine | Pharmacophore synthesis |

| Phenoxide | Sodium phenoxide | Aryl Ether | Linker for PROTACs, Peptidomimetics |

| Thiolate | Sodium thiophenoxide | Thioether | Cysteine modification, Bioconjugation |

| Carbanion | Diethyl malonate anion | Alkylated Malonate | Carbon-carbon bond formation |

| Azide | Sodium azide (NaN₃) | Alkyl Azide | Precursor for amines (via reduction) or triazoles (via Click Chemistry) |

Step 2: Deprotection via Catalytic Hydrogenolysis

After the desired nucleophile has been installed, the benzyl ester can be cleanly removed to unmask the carboxylic acid. The standard and most effective method is catalytic hydrogenolysis.[2]

Mechanism Rationale: The reaction proceeds by the oxidative addition of the benzylic C-O bond to the surface of a palladium catalyst.[1] The adsorbed species then reacts with hydrogen (H₂), leading to the cleavage of the bond and the formation of the free carboxylic acid and toluene as a volatile, easily removable byproduct.[1][14]

Standard Conditions:

-

Catalyst: 5-10% Palladium on carbon (Pd/C) is the most common choice.[14] For more stubborn substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[14]

-

Hydrogen Source: Hydrogen gas (H₂), typically supplied from a balloon at atmospheric pressure, is standard.[14] For molecules sensitive to H₂, transfer hydrogenation using donors like ammonium formate can be employed.[14]

-

Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are highly effective.[2][14]

Application Case Study: Synthesis of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

Benzyl 5-bromopentanoate is an ideal starting material for constructing the flexible aliphatic linkers commonly used in PROTACs.

Caption: Synthetic strategy for a PROTAC using Benzyl 5-bromopentanoate.

Detailed Experimental Protocol: Two-Step Linker Synthesis

This protocol describes the alkylation of a phenol followed by benzyl ester deprotection.

Part A: Alkylation of 4-Hydroxybenzaldehyde

-

Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and benzyl 5-bromopentanoate (1.1 eq) in anhydrous acetone.

-

Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

-

Reaction: Heat the suspension to reflux and stir vigorously for 8-16 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenol.

-

Workup: Cool the reaction, filter off the K₂CO₃, and rinse the solid with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.

Part B: Deprotection to Reveal the Carboxylic Acid

-

Setup: Dissolve the product from Part A (1.0 eq) in methanol (approx. 0.1 M concentration).[14]

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times.[14]

-

Reaction: Stir the reaction mixture vigorously at room temperature.[14]

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.[14]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final deprotected carboxylic acid, which can be used directly or purified further.[14]

Conclusion

Benzyl 5-bromopentanoate is a quintessential tool for the modern synthetic chemist. Its value lies not in exotic reactivity, but in its predictable, reliable, and orthogonal functional handles. This reliability provides a robust platform for the strategic construction of complex molecules, particularly the linkers that are central to next-generation therapeutics like PROTACs and ADCs.[3][4] By mastering the synthesis and application of this building block, researchers in drug discovery and materials science can significantly enhance their ability to design and execute efficient and powerful synthetic strategies.

References

-

Weyna, D. R., et al. (2007). Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid: An Analog of Succinyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(3), 563-568. [Link]

- Google Patents. (CN102329192A). Benzyl bromide synthesis method.

-

MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]

-

Lead Sciences. Benzyl 5-bromopentanoate. [Link]

-

National Center for Biotechnology Information. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 562251, Benzyl 5-bromopentanoate. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition?. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

ResearchGate. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

PubMed. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

ResearchGate. Hydrogenolysis of benzyl-protected esters. [Link]

-

University of Calgary. Experiment 10: Fischer Esterification. [Link]

-

PubMed. (2023). Linkers in fragment-based drug design: an overview of the literature. [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. [Link]

-

CAS Common Chemistry. Benzyl pentanoate. [Link]

-

National Center for Biotechnology Information. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]

-

National Center for Biotechnology Information. Reactions of Benzylboronate Nucleophiles. [Link]

-

ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

Sources

- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl 5-bromopentanoate - Lead Sciences [lead-sciences.com]

- 6. Benzyl 5-bromopentanoate | C12H15BrO2 | CID 562251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 60343-28-4|Benzyl 5-bromopentanoate|BLD Pharm [bldpharm.com]

- 8. tandfonline.com [tandfonline.com]

- 9. athabascau.ca [athabascau.ca]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. High Quality 5-Bromovaleric Acid - Synthesis Intermediate [ketonepharma.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of Benzyl 5-bromopentanoate

An In-Depth Technical Guide to Benzyl 5-bromopentanoate: Synthesis, Properties, and Applications

Introduction

Benzyl 5-bromopentanoate is a bifunctional organic molecule that has carved a niche for itself as a versatile intermediate in the landscape of chemical synthesis. Its structure, featuring a terminal bromine atom and a benzyl ester, offers two distinct points for chemical modification, making it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the history, synthesis, key properties, and applications of Benzyl 5-bromopentanoate, with a particular focus on its relevance to researchers and professionals in organic chemistry and drug development.

While a singular "discovery" of Benzyl 5-bromopentanoate is not prominently documented in the historical annals of chemistry, its emergence is intrinsically linked to the broader development of ω-haloalkyl esters as synthetic tools. These compounds became increasingly utilized as chemists sought reliable methods for introducing linear carbon chains with terminal functionality. The first documented syntheses and applications of Benzyl 5-bromopentanoate appear in the literature as a means to an end—an intermediate in multi-step synthetic sequences. Its history, therefore, is one of quiet utility rather than groundbreaking discovery, a testament to its reliability as a chemical building block.

Physicochemical and Spectroscopic Profile

Benzyl 5-bromopentanoate is a colorless to pale yellow oil at room temperature. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 60343-28-4 | [PubChem][1] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [PubChem][1] |

| Molecular Weight | 271.15 g/mol | [PubChem][1] |

| IUPAC Name | benzyl 5-bromopentanoate | [PubChem][1] |

The spectroscopic data for Benzyl 5-bromopentanoate are consistent with its structure, providing a reliable means of identification and purity assessment.

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the methylene protons and multiplets for the aromatic protons), as well as signals for the pentanoate chain protons, including a triplet for the methylene group adjacent to the bromine atom. |

| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the benzene ring, the benzylic methylene carbon, and the carbons of the pentanoate chain, including the carbon bearing the bromine atom.[1] |

| Infrared (IR) | The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1730 cm⁻¹. Other significant absorptions include those for C-O stretching and the C-H stretching of the aromatic and aliphatic portions of the molecule.[1] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2). Fragmentation patterns would likely involve the loss of the benzyl group and other fragments of the pentanoate chain.[1] |

Synthesis of Benzyl 5-bromopentanoate

The most common and direct method for the synthesis of Benzyl 5-bromopentanoate is the esterification of 5-bromopentanoic acid with benzyl alcohol.[2] This reaction can be carried out under various conditions, with the choice of catalyst and reaction setup influencing the yield and purity of the final product.

Fischer Esterification

One prevalent method is the Fischer esterification, which involves the acid-catalyzed reaction between the carboxylic acid and the alcohol.

DCC/DMAP Mediated Esterification

A highly efficient method, particularly for smaller-scale syntheses, employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This method proceeds under mild conditions and generally gives high yields.

-

Reaction Setup: To a solution of 5-bromopentanoic acid (1.1 equivalents) and benzyl alcohol (1.0 equivalent) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Addition of Coupling Agent: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in DCM to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: Stir the reaction mixture overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the solid DCU.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure Benzyl 5-bromopentanoate.

Applications in Organic Synthesis and Drug Development

The synthetic utility of Benzyl 5-bromopentanoate stems from its bifunctional nature. The terminal bromine is a good leaving group, making it susceptible to nucleophilic substitution, while the benzyl ester serves as a protecting group for the carboxylic acid, which can be readily cleaved by hydrogenolysis.

Intermediate in the Synthesis of Phosphonate Analogs

A notable application of Benzyl 5-bromopentanoate is its use as a precursor in the synthesis of phosphonate analogs of biological phosphates.[2] For example, it is the starting material for the synthesis of Benzyl diisopropyl 5-phosphonopentanoate.[2] In this multi-step synthesis, the bromide is first converted to an iodide via the Finkelstein reaction to enhance its reactivity, followed by a Michaelis–Arbuzov reaction to introduce the phosphonate group.[2] The final product can then be hydrolyzed to 5-phosphonopentanoic acid, an analog of succinyl phosphate, which can be used to study enzyme mechanisms.[2]

Role in Medicinal Chemistry

In the field of drug discovery, Benzyl 5-bromopentanoate serves as a valuable linker or building block for the synthesis of potential therapeutic agents. For instance, it has been used in the preparation of ligands for G protein-coupled receptors (GPCRs), such as dopamine and histamine receptors.[3] The pentanoate chain acts as a spacer to connect a pharmacophore to another part of the molecule, and the benzyl ester can be removed at a later stage of the synthesis if a free carboxylic acid is required for biological activity or for further chemical modification. While not a drug itself, its role as an intermediate is crucial for the efficient construction of complex and potentially bioactive molecules.

Conclusion

Benzyl 5-bromopentanoate is a quintessential example of a workhorse molecule in organic synthesis. While it may not have a dramatic history of discovery, its enduring utility as a bifunctional building block solidifies its importance in the chemist's toolbox. Its straightforward synthesis, well-defined reactivity, and role in the construction of complex molecules, including those with potential pharmaceutical applications, ensure its continued relevance in both academic research and industrial drug development. This guide has provided a technical overview of its synthesis, properties, and applications, underscoring its value to the scientific community.

References

- Weyna, D. R., et al. (2006). Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid: An Analog of Succinyl Phosphate.

-

PubChem. (n.d.). Benzyl 5-bromopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl pentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 5-hydroxypentanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Elz, S. (2018). Synthesis and pharmacological characterization of bivalent ligands for the D1-H3 receptor heteromer and fluorescent ligands for. University of Regensburg.

-

Royal Society of Chemistry. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

- Wierenga, W., et al. (1984). Antibacterial benzisoxazolones. An unusual rearrangement product from o-nitrostyrene oxide en route to the photolabile carbonyl protecting group, (o-nitrophenyl)ethylene glycol. The Journal of Organic Chemistry, 49(3), 438–442.

Sources

An In-Depth Technical Guide to Benzyl 5-bromopentanoate as a Bifunctional Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of specific structural motifs is paramount. Bifunctional reagents, which possess two distinct reactive centers, offer an elegant solution for streamlining synthetic pathways. This guide provides a comprehensive technical overview of benzyl 5-bromopentanoate, a versatile bifunctional reagent. We will delve into its synthesis, physicochemical properties, and diverse applications, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to enable researchers to effectively harness the potential of this valuable synthetic tool.

Introduction: The Strategic Advantage of Bifunctional Reagents

The quest for molecular complexity and diversity in drug discovery necessitates the use of reagents that can introduce multiple functionalities in a single transformation. Bifunctional reagents are molecules that contain two different reactive functional groups. This dual reactivity allows for the sequential or orthogonal introduction of different chemical handles, thereby enabling the construction of complex molecular architectures from simpler precursors.

Benzyl 5-bromopentanoate (C12H15BrO2)[1][2] is a prime example of such a reagent. It uniquely combines a benzyl-protected carboxylic acid with a primary alkyl bromide. This architecture allows for:

-

Nucleophilic Substitution: The bromine atom serves as a leaving group in reactions with a wide range of nucleophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Carboxylic Acid Protection: The benzyl ester effectively masks the carboxylic acid functionality, which is stable to a variety of reaction conditions but can be readily deprotected via catalytic hydrogenolysis.[3][4]

This dual functionality makes benzyl 5-bromopentanoate a powerful tool for introducing a five-carbon spacer with a latent carboxylic acid, a common motif in many biologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C12H15BrO2 | [1][2] |

| Molecular Weight | 271.15 g/mol | [1][2] |

| CAS Number | 60343-28-4 | [1][2] |

| Appearance | Typically a colorless to pale yellow liquid | |

| Purity | Commonly available at ≥95% | [1] |

| Storage | Sealed in a dry environment at room temperature.[1][5] |

Spectroscopic Data:

-

¹³C NMR & IR Spectra: Available through various chemical databases.[2]

-

GC-MS: Key fragments can be observed, aiding in reaction monitoring.[2]

Synthesis of Benzyl 5-bromopentanoate: A Practical Guide

The most common and efficient synthesis of benzyl 5-bromopentanoate is achieved through the Fischer esterification of 5-bromopentanoic acid with benzyl alcohol.[6] This reaction is typically catalyzed by a strong acid.[7][8][9]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[7][10] The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[10]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the benzyl alcohol attacks the activated carbonyl carbon.[10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.

Sources

- 1. Benzyl 5-bromopentanoate - Lead Sciences [lead-sciences.com]

- 2. Benzyl 5-bromopentanoate | C12H15BrO2 | CID 562251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. 60343-28-4|Benzyl 5-bromopentanoate|BLD Pharm [bldpharm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

The Lynchpin in Novel Compound Synthesis: A Technical Guide to Benzyl 5-bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and novel compound synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the versatile reagents available to the discerning chemist, Benzyl 5-bromopentanoate emerges as a cornerstone for the construction of complex molecular architectures. This technical guide, designed for the experienced researcher, delves into the core utility of this bifunctional molecule, elucidating the causality behind its synthetic applications and providing a framework for its effective implementation in the laboratory.

Unveiling the Synthetic Potential: A Molecule of Dual Reactivity

Benzyl 5-bromopentanoate, with its characteristic benzyl ester and terminal alkyl bromide, presents a unique combination of functionalities. The benzyl ester serves as a readily cleavable protecting group for the carboxylic acid, stable to a variety of reaction conditions yet susceptible to mild hydrogenolysis. This allows for the unmasking of the carboxylic acid at a late stage in a synthetic sequence. Simultaneously, the primary alkyl bromide provides a reactive handle for a plethora of nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores and the construction of intricate carbon skeletons.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of Benzyl 5-bromopentanoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | |

| Molecular Weight | 271.15 g/mol | |

| CAS Number | 60343-28-4 | |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 104-109 °C at 12 mmHg | - |

| Solubility | Soluble in most organic solvents | - |

Core Applications in the Synthesis of Bioactive Scaffolds

The true value of Benzyl 5-bromopentanoate lies in its ability to serve as a versatile precursor to a range of complex and biologically relevant molecules. Its application spans the synthesis of enzyme inhibitors, heterocyclic systems, and building blocks for natural product analogues.

Case Study: Synthesis of a Phosphonate Precursor to an Enzyme Inhibitor Analog

A notable application of Benzyl 5-bromopentanoate is in the synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate, a key intermediate in the preparation of 5-phosphonopentanoic acid. This latter compound is an analog of succinyl phosphate and a potential enzyme inhibitor.[1] The synthetic strategy highlights the utility of the terminal bromide for introducing a phosphonate moiety via a Michaelis-Arbuzov reaction.[1]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for Benzyl Diisopropyl 5-Phosphonopentanoate.

This multi-step synthesis commences with a Finkelstein halogen exchange to convert the bromide to the more reactive iodide, followed by the key Michaelis-Arbuzov reaction.[1]

-

Finkelstein Reaction: To a solution of Benzyl 5-bromopentanoate in acetone, add a stoichiometric excess of sodium iodide.

-

Reflux the mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Cool the reaction mixture, filter to remove the sodium bromide precipitate, and concentrate the filtrate under reduced pressure to yield crude Benzyl 5-iodopentanoate.

-

Michaelis-Arbuzov Reaction: The crude Benzyl 5-iodopentanoate is then heated with a slight excess of triisopropyl phosphite.

-

The reaction is monitored by TLC for the disappearance of the iodide and the formation of the phosphonate product.

-

Upon completion, the excess triisopropyl phosphite is removed under high vacuum.

-

The resulting crude Benzyl Diisopropyl 5-Phosphonopentanoate can be purified by column chromatography on silica gel.

Building Heterocyclic Scaffolds: The Gateway to Substituted Piperidines

The five-carbon chain of Benzyl 5-bromopentanoate is an ideal precursor for the construction of six-membered heterocyclic rings, particularly substituted piperidines, which are prevalent motifs in many pharmaceuticals.[2][3] The synthesis typically involves an initial alkylation of a primary amine with Benzyl 5-bromopentanoate, followed by intramolecular cyclization.

The general strategy for the synthesis of N-substituted piperidones from Benzyl 5-bromopentanoate is depicted below:

Caption: General scheme for N-substituted piperidone synthesis.

This approach offers a convergent and modular route to a diverse library of piperidine derivatives, where the choice of the primary amine dictates the nature of the N-substituent.

-

Alkylation: To a solution of benzylamine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Add Benzyl 5-bromopentanoate dropwise at room temperature and stir the mixture until the reaction is complete, as monitored by TLC.

-

Work up the reaction by quenching with water and extracting the product into an organic solvent. Purify the resulting N-benzyl Benzyl 5-aminopentanoate derivative by column chromatography.

-

Cyclization: The purified amino ester can then be subjected to intramolecular cyclization. This can be achieved under various conditions, such as heating in a high-boiling point solvent or by using a suitable catalyst to promote lactamization.

-

The resulting N-benzyl piperidone can be isolated and purified using standard techniques.

Alkylation of Active Methylene Compounds: Forging Carbon-Carbon Bonds

The electrophilic nature of the terminal carbon in Benzyl 5-bromopentanoate makes it an excellent reagent for the alkylation of active methylene compounds, such as malonic esters and β-ketoesters.[4] This reaction is a fundamental C-C bond-forming strategy that allows for the extension of the carbon chain and the introduction of further functionality.

A representative workflow for the alkylation of diethyl malonate is shown below:

Caption: Alkylation of diethyl malonate with Benzyl 5-bromopentanoate.

This reaction provides a versatile intermediate that can be further elaborated. For instance, the resulting diester can be hydrolyzed and decarboxylated to yield a substituted carboxylic acid, or the ester groups can be reduced to diols.

-

Enolate Formation: Prepare a solution of sodium ethoxide in ethanol. To this, add diethyl malonate dropwise at 0 °C.

-

Alkylation: After stirring for a short period, add Benzyl 5-bromopentanoate to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Mechanistic Considerations: The SN2 Pathway

The reactions involving the displacement of the bromide from Benzyl 5-bromopentanoate predominantly proceed via an S(_N)2 mechanism. The primary nature of the carbon bearing the bromine atom makes it sterically accessible for backside attack by a nucleophile. This concerted mechanism, where the bond to the nucleophile forms as the bond to the leaving group breaks, typically results in an inversion of stereochemistry if the carbon were chiral.

Conclusion and Future Perspectives

Benzyl 5-bromopentanoate stands as a testament to the power of bifunctional reagents in modern organic synthesis. Its unique combination of a protected carboxylic acid and a reactive alkyl halide provides chemists with a versatile tool for the construction of a wide array of complex molecules. The examples provided herein offer a glimpse into its synthetic utility, from the preparation of enzyme inhibitor precursors to the assembly of medicinally relevant heterocyclic scaffolds. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like Benzyl 5-bromopentanoate will undoubtedly play a pivotal role in accelerating the drug discovery process. Future explorations into its use in the synthesis of natural product analogs and in the development of novel cascade reactions are anticipated to further expand its synthetic repertoire.

References

-

Weyna, D. R., et al. (2006). Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid: An Analog of Succinyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 563-569. [Link]

-

PubChem. (n.d.). Benzyl 5-bromopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis of substituted piperidines. Aldrichimica Acta, 39(3), 67-80.

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Tietze, L. F., & Brasche, G. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Grossman, R. B. (2003). The Art of Writing Reasonable Organic Reaction Mechanisms (2nd ed.). Springer.

- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.

Sources

Application Notes & Protocols: Strategic Alkylation Reactions Utilizing Benzyl 5-bromopentanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the application of Benzyl 5-bromopentanoate as a key intermediate in organic synthesis, particularly within the context of pharmaceutical and materials science research. We will explore the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its use in alkylation reactions, and offer practical insights into process optimization and troubleshooting.

Introduction: The Strategic Value of Benzyl 5-bromopentanoate

Benzyl 5-bromopentanoate (C₁₂H₁₅BrO₂) is a bifunctional synthetic building block of significant utility in drug discovery and development.[1] Its structure incorporates two key features:

-

A benzyl ester: This group serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are typically mild and chemoselective.

-

A primary alkyl bromide: The terminal bromine atom on the C5 position of the pentanoate chain acts as an excellent electrophilic site for nucleophilic substitution reactions.

This dual functionality allows for the strategic introduction of a five-carbon aliphatic chain, which can be subsequently deprotected to reveal a terminal carboxylic acid. This "masked" acid functionality is invaluable for synthesizing complex molecules, modifying scaffolds to improve pharmacokinetic properties, or creating linkers for bioconjugation.

Mechanistic Framework: The SN2 Pathway

The primary alkyl bromide moiety of Benzyl 5-bromopentanoate is highly susceptible to bimolecular nucleophilic substitution (Sɴ2) reactions.[2] This is the dominant pathway for its alkylation chemistry.

Causality of the Sɴ2 Pathway:

-

Steric Accessibility: The electrophilic carbon atom bearing the bromine is sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles.

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating the displacement reaction.

-

Solvent Effects: The reaction rate is significantly enhanced by using polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO). These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby increasing its effective nucleophilicity.

The general mechanism can be visualized as follows:

Caption: General Sɴ2 mechanism for the alkylation of Benzyl 5-bromopentanoate.

Protocol: N-Alkylation of a Secondary Amine

This protocol details a representative N-alkylation reaction using morpholine as the nucleophile. The principles described are broadly applicable to other nucleophiles such as primary amines, thiols, and carboxylates.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier & CAS |

| Benzyl 5-bromopentanoate | C₁₂H₁₅BrO₂ | 271.15 | 1.00 g | 3.69 | 1.0 | Lead Sciences[3], 60343-28-4[1] |

| Morpholine | C₄H₉NO | 87.12 | 0.35 g (0.34 mL) | 4.06 | 1.1 | Sigma-Aldrich, 110-91-8 |

| K₂CO₃ (anhydrous, fine powder) | K₂CO₃ | 138.21 | 0.76 g | 5.53 | 1.5 | Fisher Scientific, 584-08-7 |

| Acetonitrile (MeCN), anhydrous | C₂H₃N | 41.05 | 20 mL | - | - | Sigma-Aldrich, 75-05-8 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | - | VWR, 141-78-6 |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | - | - |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~50 mL | - | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | - | - |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | ~30-40 g | - | - | SiliCycle, 7631-86-9 |

Step-by-Step Experimental Procedure

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (0.76 g, 5.53 mmol).

-

Add anhydrous acetonitrile (20 mL) to the flask.

-

Add morpholine (0.34 mL, 4.06 mmol) to the suspension.

-

Stir the mixture vigorously for 5 minutes at room temperature to ensure the base is well-dispersed.

-

Causality Check: Potassium carbonate is a mild, inorganic base sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using it as a fine powder increases its surface area and reactivity. Acetonitrile is the chosen polar aprotic solvent to facilitate the Sɴ2 reaction.

-

2. Addition of Electrophile:

-

Add Benzyl 5-bromopentanoate (1.00 g, 3.69 mmol) to the stirring suspension.

-

Fit the flask with a condenser and heat the reaction mixture to 60 °C using an oil bath.

-

Causality Check: While the reaction can proceed at room temperature, gentle heating increases the reaction rate without promoting significant side reactions like elimination, which is generally disfavored for primary halides.

-

3. Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a TLC developing chamber with a 20% Ethyl Acetate in Hexanes mobile phase.

-

Spot a baseline on a TLC plate with: (a) Benzyl 5-bromopentanoate starting material, (b) the reaction mixture, and (c) a co-spot of both.

-

The reaction is complete when the starting material spot (a) is no longer visible in the reaction mixture lane (b). The expected R_f of the product will be lower (more polar) than the starting bromide.

-

Typical reaction time is 4-8 hours.

4. Workup and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-